molecular formula C26H27N3O2 B262355 N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide

Número de catálogo B262355
Peso molecular: 413.5 g/mol
Clave InChI: ZTSLOIQXCGHIAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide, also known as BMS-512148, is a small molecule inhibitor of the hepatitis C virus (HCV) NS3 protease. It was developed by Bristol-Myers Squibb as a potential treatment for HCV infection. In

Mecanismo De Acción

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide is a competitive inhibitor of the HCV NS3 protease. The NS3 protease is responsible for cleaving the viral polyprotein into individual functional proteins, which are required for viral replication. This compound binds to the active site of the NS3 protease and prevents it from cleaving the polyprotein, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in animals, with good oral bioavailability and a long half-life. In addition, this compound has been shown to be well-tolerated in animals, with no significant adverse effects observed at therapeutic doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide is its broad-spectrum activity against a range of HCV genotypes, including those that are resistant to other HCV protease inhibitors. In addition, this compound has a favorable pharmacokinetic profile, which makes it a suitable candidate for oral administration. However, one limitation of this compound is its relatively low potency compared to other HCV protease inhibitors, which may limit its efficacy in clinical settings.

Direcciones Futuras

For the development of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide include optimization of its potency and pharmacokinetic profile, as well as evaluation of its safety and efficacy in clinical trials. In addition, this compound may have potential applications in the treatment of other viral infections, such as dengue fever and Zika virus. Further research is needed to explore these potential applications.

Métodos De Síntesis

The synthesis of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide involves several steps. The first step is the preparation of the key intermediate, 2-methyl-N-(2-nitrophenyl)benzamide, which is obtained by reacting 2-methylbenzoyl chloride with 2-nitroaniline in the presence of a base. The second step involves the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon. The third step is the introduction of the benzylpiperazine moiety, which is accomplished by reacting the amine with benzylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Finally, the carbonyl group is introduced by reacting the amine with phosgene in the presence of a base.

Aplicaciones Científicas De Investigación

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential as a treatment for HCV infection. In vitro studies have shown that this compound is a potent inhibitor of the HCV NS3 protease, which is essential for viral replication. In addition, this compound has been shown to have activity against a broad range of HCV genotypes, including those that are resistant to other HCV protease inhibitors. Animal studies have also demonstrated the efficacy of this compound in reducing viral load in HCV-infected chimpanzees.

Propiedades

Fórmula molecular

C26H27N3O2

Peso molecular

413.5 g/mol

Nombre IUPAC

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C26H27N3O2/c1-20-9-5-6-12-22(20)25(30)27-24-14-8-7-13-23(24)26(31)29-17-15-28(16-18-29)19-21-10-3-2-4-11-21/h2-14H,15-19H2,1H3,(H,27,30)

Clave InChI

ZTSLOIQXCGHIAA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4

SMILES canónico

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.